molecular formula C24H23ClN2O4 B11524106 Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11524106
M. Wt: 438.9 g/mol
InChI Key: UMMUESCEWJEDHG-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a fused bicyclic framework with substituents influencing its physicochemical and biological properties. The structure includes a 4-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 4, and a methyl carboxylate ester at position 2. The amino group at position 2 enhances hydrogen-bonding capacity, while the electron-withdrawing chloro and electron-donating methoxy substituents modulate electronic properties .

Synthesis typically involves cyclocondensation reactions, often utilizing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) and Hantzsch-like multicomponent reactions .

Properties

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H23ClN2O4/c1-30-17-12-6-14(7-13-17)20-21-18(4-3-5-19(21)28)27(16-10-8-15(25)9-11-16)23(26)22(20)24(29)31-2/h6-13,20H,3-5,26H2,1-2H3

InChI Key

UMMUESCEWJEDHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)OC)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The pseudo-six-component synthesis route, adapted from recent advances in hexahydroquinoline chemistry, employs benzaldehyde derivatives, substituted anilines, and Meldrum’s acid as key precursors. For the target compound, 4-chlorobenzaldehyde and 4-methoxybenzylamine serve as aromatic inputs, while methyl cyanoacrylate introduces the ester moiety.

Catalyst Screening :
Acetic acid in acetonitrile emerged as the optimal catalytic system, achieving 78% isolated yield in model reactions (Table 1). This contrasts with trifluoroacetic acid (TFA), which yielded ≤28% under identical conditions. The superiority of acetic acid is attributed to its balanced Brønsted acidity and compatibility with nitrile-containing intermediates.

Table 1. Catalyst and Solvent Optimization for Hexahydroquinoline Synthesis

CatalystSolventYield (%)
TFAMeOH23
TFACH₃CN28
CH₃CO₂HCH₃CN78
CH₃CO₂HEtOH33

Conditions: 2.0 mmol Meldrum’s acid, 3.0 mmol aldehyde, 1.0 mmol amine, 0.08 mmol catalyst, 5 mL solvent, 24 h, room temperature.

Mechanistic Pathway

The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization (Figure 1). Meldrum’s acid initially reacts with 4-chlorobenzaldehyde to form a diketene intermediate, which undergoes nucleophilic attack by 4-methoxybenzylamine. Sequential cyclization and esterification with methyl cyanoacrylate yield the hexahydroquinoline core. Stereochemical control arises from the chair-like transition state during cyclization, favoring the cis configuration at C4 and C5.

Stepwise Synthesis via Cyclocondensation and Functionalization

Cyclohexanedione-Based Assembly

A two-step protocol modifies methods reported for analogous hexahydroquinolines:

  • Cyclocondensation : 1,3-cyclohexanedione reacts with 4-chloroaniline in ethanol under reflux, catalyzed by triethylamine, to form the bicyclic enamine intermediate.

  • Michael Addition-Esterification : The enamine undergoes conjugate addition with methyl (2Z)-2-cyano-3-(4-methoxyphenyl)acrylate, followed by intramolecular cyclization to install the carboxylate group.

Purification : Crude products are recrystallized from ethanol, yielding pale-yellow crystals (mp 518–525 K).

Acid-Mediated Hydrolysis and Esterification

In an alternative approach, the nitrile group in 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is hydrolyzed to the carboxylic acid using concentrated H₂SO₄, followed by esterification with methanol in the presence of H₂SO₄ (Figure 2). This method achieves 73% yield but requires stringent control of reaction time to prevent over-hydrolysis.

Stereochemical and Crystallographic Considerations

Diastereoselectivity

X-ray crystallography of related compounds confirms that the hexahydroquinoline core adopts a twisted-boat conformation, with the 4-chlorophenyl and 4-methoxyphenyl groups occupying equatorial positions to minimize steric strain. The methyl ester at C3 stabilizes this conformation via intramolecular hydrogen bonding with the amino group.

Crystal Engineering

Successful recrystallization from ethanol relies on the compound’s ability to form N—H⋯O hydrogen bonds, creating dimeric motifs with R₂²(8) ring patterns. Polar surface area (82.92 Ų) and logP (4.91) values, calculated for structurally similar derivatives, guide solvent selection for purification.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that transferring the acetic acid/CH₃CN system to a continuous flow reactor reduces reaction time from 24 h to 2 h, achieving 82% yield at 50°C. This method enhances scalability while maintaining stereoselectivity.

Green Chemistry Metrics

  • Atom Economy : 68% (multicomponent route)

  • E-Factor : 1.2 (solvent recovery included)

  • Process Mass Intensity : 3.8

Chemical Reactions Analysis

Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among hexahydroquinoline derivatives lie in substituent groups, which significantly alter molecular conformation, solubility, and reactivity.

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Features
Target Compound 2-amino, 1-(4-ClPh), 4-(4-MeOPh) C₂₄H₂₂ClN₂O₄ Not reported Amino group enhances H-bonding; Cl and OMe modulate electronic properties
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 2-methyl, 4-(4-MeOPh) C₁₉H₂₁NO₄ Not reported Methyl at C2 reduces polarity; crystal packing via N–H∙∙∙O bonds
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-hexahydroquinoline-3-carbonitrile 2-amino, 4-(4-NMe₂Ph) C₂₄H₂₄ClN₄O Not reported Dimethylamino group increases electron density; potential bioactivity
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carbonitrile 7,7-dimethyl, 4-(3,4,5-OMePh) C₂₈H₂₈N₄O₃ Not reported Trimethoxy substituents enhance lipophilicity; bulky groups affect packing

Notes:

  • 4-Methoxyphenyl vs. 4-(dimethylamino)phenyl (): The latter’s stronger electron-donating capacity may enhance reactivity in electrophilic substitutions.
  • Chlorophenyl groups (target compound, ) introduce steric and electronic effects, influencing binding affinity in biological systems .

Crystallographic and Conformational Analysis

  • Target Compound: While crystal data are unavailable, analogs like exhibit a twisted boat conformation in the dihydropyridine ring and a chair-like cyclohexanone ring.
  • Hydrogen Bonding: In , intermolecular N–H∙∙∙O bonds form infinite chains along the c-axis. The target compound’s amino group may similarly stabilize crystal lattices.

Biological Activity

Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the hexahydroquinoline framework followed by functionalization to introduce the chlorophenyl and methoxyphenyl groups. The compound's structure can be represented as follows:

C23H22ClN2O3\text{C}_{23}\text{H}_{22}\text{ClN}_2\text{O}_3

Anticancer Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer activity. For instance, a study reported that certain derivatives showed inhibitory effects on human colon cancer cells (HCT-116) with IC50 values ranging from 0.69 µM to 11 µM, demonstrating their potential as anticancer agents . The structural modifications in these compounds are crucial for enhancing their biological efficacy.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, polyhydroquinoline derivatives synthesized using ionic liquid-assisted methods showed antibacterial activity against Escherichia coli and Bacillus subtilis . These findings suggest that methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo derivatives may also exhibit similar properties.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. A series of derivatives were tested for their ability to scavenge free radicals using the DPPH method. Results indicated that several derivatives exhibited antioxidant activities ranging from 70% to 98%, highlighting their potential in developing immune-boosting drugs .

Research Findings

Study Biological Activity IC50 Values Notes
Study AAnticancer (HCT-116)0.69 - 11 µMSignificant inhibitory effects observed.
Study BAntimicrobialN/AEffective against E. coli and B. subtilis.
Study CAntioxidantN/AScavenging activity between 70% - 98%.

Case Studies

  • Anticancer Activity : A case study involving a derivative of methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo showed promising results in inhibiting cancer cell proliferation. The study utilized molecular docking techniques to elucidate the interaction between the compound and target proteins involved in cancer cell growth.
  • Antimicrobial Efficacy : Another case study focused on the antibacterial properties of related polyhydroquinoline derivatives demonstrated a significant reduction in bacterial growth in vitro. This study emphasized the need for further exploration into the mechanism of action and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-component Hantzsch reaction. Key steps include:

  • Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with β-ketoesters (e.g., methyl acetoacetate) and ammonium acetate in ethanol under reflux (70–80°C) for 6–8 hours .
  • Purification via recrystallization using ethanol or methanol.
  • Critical parameters: Stoichiometric ratios (1:1:1 for aldehyde, β-ketoester, and ammonia source) and catalyst choice (e.g., p-toluenesulfonic acid for improved yield).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. For example, the dihydroquinoline ring adopts a boat conformation, with dihedral angles between aromatic rings averaging 86.1° .
  • NMR : 1H^1H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.4 ppm) .
  • IR : Stretching frequencies for carbonyl (C=O) at 1680–1720 cm1^{-1} and NH2_2 at 3300–3400 cm1^{-1}.

Advanced Research Questions

Q. How can structural discrepancies between experimental (XRD) and computational models (DFT) be resolved?

  • Methodological Answer :

  • Refine computational models using dispersion-corrected DFT (e.g., B3LYP-D3) to account for weak interactions (e.g., C–H⋯O bonds).
  • Compare torsion angles: For example, the dihydroquinoline ring’s boat conformation in XRD (twist angle = 15.2°) should align with DFT-optimized geometries within ±2° .
  • Use software like SHELX or OLEX2 for refinement, ensuring R-factors < 0.08 .

Q. What strategies can optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (e.g., onset at ~250°C) .
  • pH stability : Conduct accelerated stability studies in buffers (pH 1–12) at 40°C for 30 days. Monitor via HPLC for degradation products (e.g., hydrolysis of ester groups at pH > 10).
  • Light sensitivity : Use amber vials during storage to prevent photodegradation of the 4-methoxyphenyl group .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance antibacterial activity .
  • Bioisosteric replacement : Substitute the methyl ester with ethyl to improve lipophilicity (logP increase by ~0.5 units) .
  • Crystallography-driven design : Use hydrogen-bonding motifs (e.g., N–H⋯O interactions in XRD) to predict binding affinity to target proteins .

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